

Preclinical studies of Spebrutinib in oncology

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An In-depth Technical Guide to the Preclinical Oncology Studies of Spebrutinib (CC-292)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spebrutinib (formerly CC-292) is an oral, potent, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a critical component of the B-cell receptor (BCR) signaling pathway, BTK is a key therapeutic target for various B-cell malignancies and inflammatory diseases.[4][5][6] Spebrutinib acts as an irreversible covalent inhibitor, binding to the cysteine-481 (Cys481) residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[3][7][8] Preclinical studies have demonstrated its efficacy in blocking B-cell activation and proliferation, inhibiting inflammatory cytokine production in myeloid cells, and showing anti-tumor activity in models of hematologic malignancies.[1][4][9] This document provides a comprehensive overview of the preclinical data for Spebrutinib in oncology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

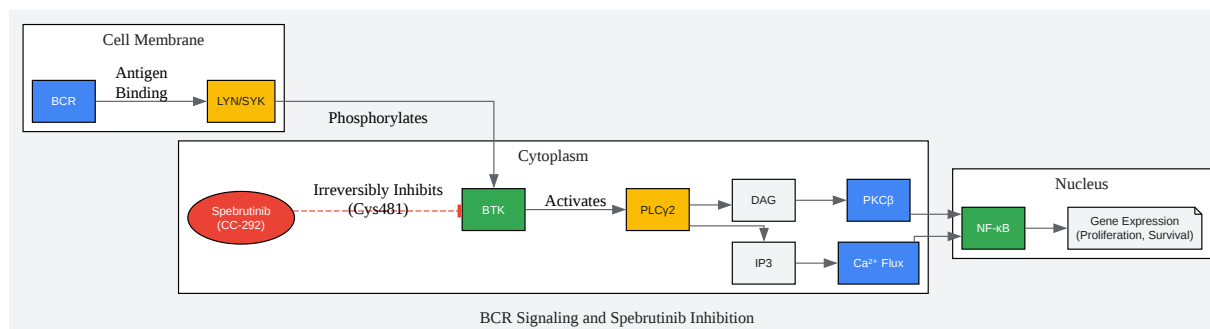
Mechanism of Action and Signaling Pathways

Spebrutinib exerts its therapeutic effect by targeting BTK, a non-receptor tyrosine kinase in the Tec kinase family.[7][10] BTK is a crucial signaling mediator downstream of the B-cell receptor (BCR) and other pathways, such as the Fc receptor (FcγR and FcεR) pathway in myeloid cells.[1][2][7]

Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then triggers downstream signaling molecules, including PLC γ 2, AKT, and NF- κ B, which are essential for B-cell proliferation, survival, differentiation, and migration.[5][11] In many B-cell malignancies, this pathway is constitutively active, driving tumor growth.[6][12]

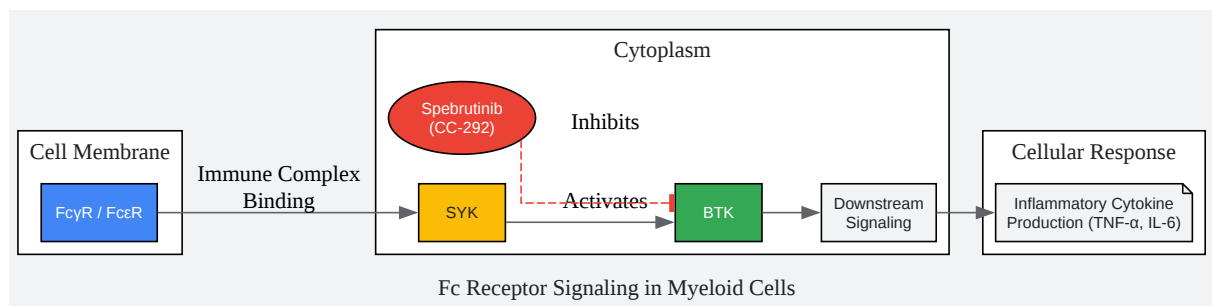
Spebrutinib forms a covalent bond with the Cys481 residue within the BTK active site, leading to irreversible inhibition of its kinase activity.[3][6][8] This blockade prevents the downstream signaling cascade, ultimately inhibiting the growth and survival of malignant B-cells.[7][8] Its high selectivity for BTK minimizes off-target effects on other kinases, such as those in the SRC family.[4]

Visualized Signaling Pathways



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Spebrutinib on BTK.



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Caption: Fc Receptor (FcR) signaling in myeloid cells and its inhibition by Spebrutinib.

Preclinical Pharmacology: Quantitative Data

Preclinical studies evaluated Spebrutinib's activity across a range of primary human cellular models. The data highlight its potent inhibition of B-cell functions with selectivity over T-cell proliferation.

In Vitro Inhibitory Activity

Target/Process	Cell Type / Assay	IC50 / Effect	Reference
BTK Activity	Biochemical Assay	0.5 nM	[8]
B-Cell Proliferation	Primary Human B-Cells	0.7 μ M	[1]
B-Cell Proliferation	Ramos Cells (EC50)	3 nM	[9]
T-Cell Proliferation	Primary Human T-Cells	4.6 μ M	[1]
Basophil Degranulation	FC ϵ R-induced	< 1 μ M	[1]
Osteoclastogenesis	Primary Human Osteoclasts	66% inhibition at 0.1 μ M	[1]
Cytokine Production	Fc γ R-stimulated Macrophages	Reduced TNF- α production	[1]
Cytokine Production	B-Cells	Inhibited IL-6 production	[1]

Pharmacodynamic & Pharmacokinetic Parameters

Parameter	Species / Model	Dosing	Result	Reference
BTK Occupancy	Mice (Spleen)	50 mg/kg (single oral dose)	50% BTK recovery in 24-48 hrs	[9]
BTK Occupancy	Healthy Volunteers	2 mg/kg (single oral dose)	Near-complete BTK occupancy	[9]
BTK Occupancy	CLL/SLL Patients	Twice-daily dosing	>90% occupancy at 4h and 24h	[3]
Max Concentration (Cmax)	CLL/SLL Patients	125-1000 mg (once daily)	Reached in 1-2 hours post-dose	[3]
Steady State	CLL/SLL Patients	All dose levels	Achieved by Day 2	[3]
Exposure (AUC & Cmax)	CLL/SLL Patients	125-1000 mg (once daily)	Approximately dose-proportional	[3]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core protocols used to evaluate Spebrutinib.

In Vitro B-Cell Proliferation Assay

- **Cell Isolation:** Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs) using standard negative selection techniques.
- **Cell Culture:** B-cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with a serial dilution of Spebrutinib (e.g., 0.3 nM to 3000 nM) or vehicle control.[9]

- **Stimulation:** B-cell proliferation is stimulated by adding anti-IgM antibody to cross-link the B-cell receptor.[9]
- **Incubation:** Plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- **Proliferation Measurement:** Cell proliferation is quantified using a standard method, such as the incorporation of tritiated thymidine ($[^3\text{H}]$ -thymidine) or a colorimetric assay (e.g., MTS/WST-1).
- **Data Analysis:** The results are used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the data to a dose-response curve.[9]

In Vivo BTK Occupancy Assay (ELISA-based)

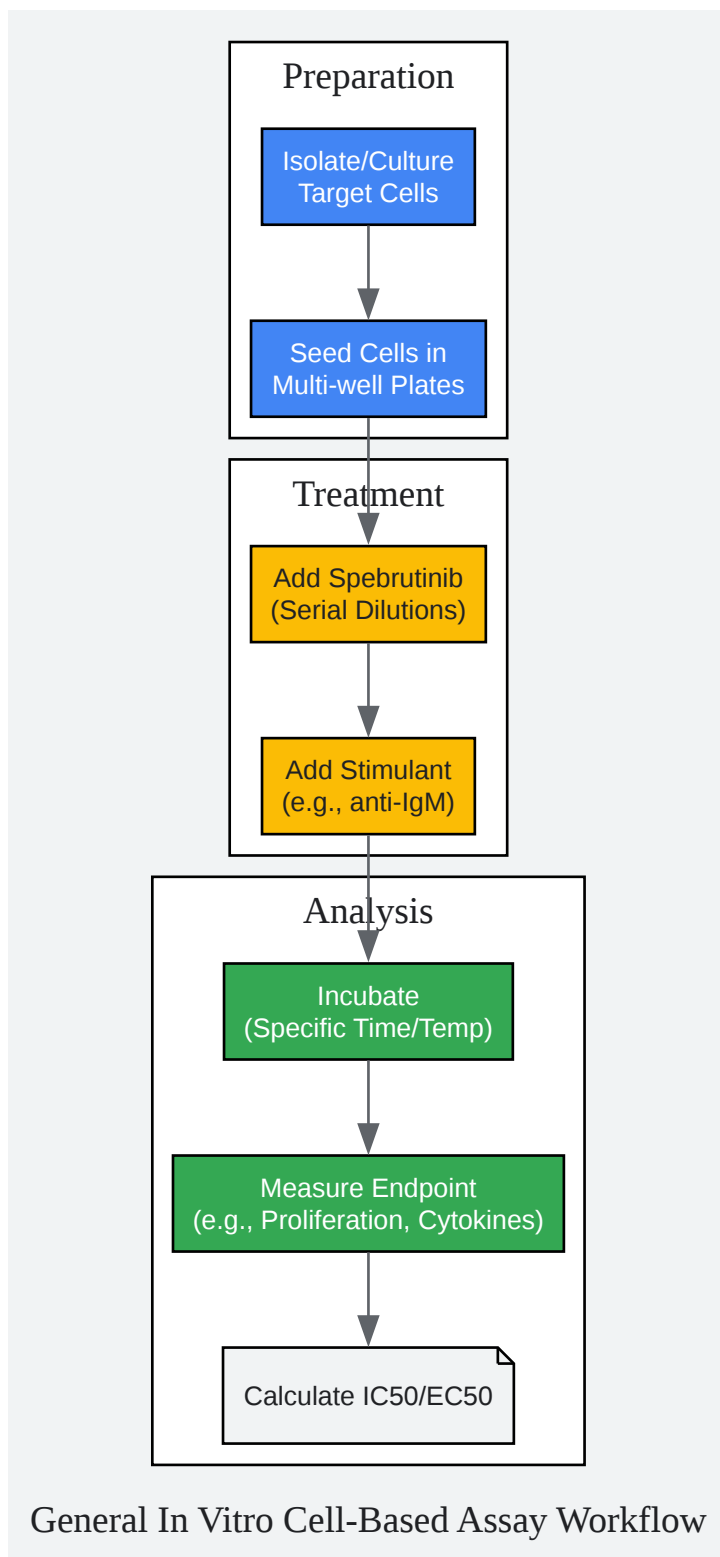
This pharmacodynamic assay quantitatively measures the engagement of Spebrutinib with BTK in vivo.[9]

- **Sample Collection:** Following oral administration of Spebrutinib to mice, spleens are harvested at various time points (e.g., 4, 8, 16, 24, 48, 72, and 96 hours).[9] Blood samples are collected from human subjects.
- **Lysate Preparation:** Spleens are homogenized or PBMCs are lysed to release cellular proteins, including BTK.
- **Capture ELISA:** An ELISA plate is coated with a capture antibody specific for BTK. The cell lysate is then added to the wells, allowing the BTK protein to bind.
- **Detection of Free BTK:** A biotinylated covalent probe that binds to the same Cys481 site as Spebrutinib is added. This probe will only bind to BTK that is not already occupied by the drug.
- **Signal Generation:** Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated probe. A substrate is then added to generate a colorimetric signal.
- **Quantification:** The signal intensity is inversely proportional to the amount of BTK occupied by Spebrutinib. Total BTK levels are measured in parallel using a non-competing detection

antibody.

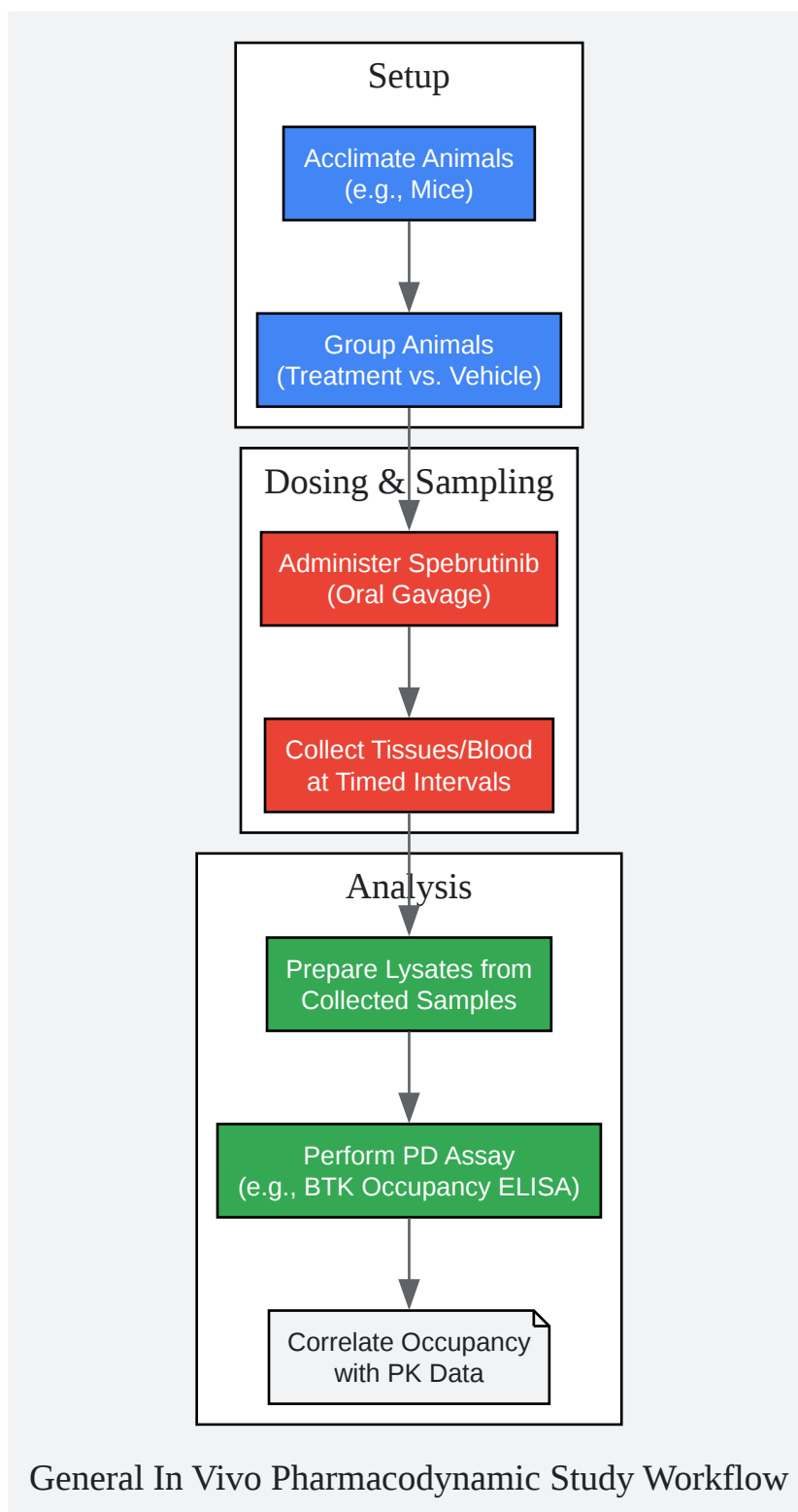
- Calculation: Percent BTK occupancy is calculated by comparing the level of free BTK in treated samples to that in vehicle-treated controls.

Visualized Experimental Workflows



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Caption: A generalized workflow for in vitro cell-based assays used to evaluate Spebrutinib.



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Caption: A generalized workflow for in vivo pharmacodynamic (PD) studies of Spebrutinib.

Conclusion

The preclinical data for Spebrutinib (CC-292) establish it as a highly potent and selective irreversible inhibitor of BTK. In vitro studies confirm its ability to potently inhibit B-cell proliferation and function-related signaling at nanomolar to low-micromolar concentrations, with a clear selectivity for B-cells over T-cells.[1] Furthermore, Spebrutinib effectively modulates the activity of myeloid cells, reducing the production of key inflammatory cytokines.[1][4] In vivo and human studies demonstrate that oral administration leads to rapid, high, and sustained BTK occupancy, confirming effective target engagement.[3][9] These foundational preclinical findings provided a strong rationale for its clinical development in B-cell malignancies and other B-cell mediated disorders.[8][13]

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